p-Nitrophenyl alpha-D-xylopyranoside

Description

Significance of Chromogenic Glycoside Substrates in Enzymology

Chromogenic substrates are colorless, soluble molecules that are essential tools in enzymology for the detection and quantification of enzyme activity. dcfinechemicals.com These synthetic compounds are designed to mimic the natural substrates of enzymes. dcfinechemicals.comdiapharma.com A chromogenic substrate consists of a specific substrate moiety, which is recognized by the target enzyme, linked to a chromophore—a chemical group that becomes colored upon cleavage. dcfinechemicals.com

When an enzyme catalyzes the hydrolysis of a chromogenic substrate, it cleaves the bond connecting the substrate to the chromophore. dcfinechemicals.com This releases the chromophore, resulting in a colored product. dcfinechemicals.comdiapharma.com The intensity of the color produced is directly proportional to the amount of product formed and, consequently, to the activity of the enzyme. dcfinechemicals.comdiapharma.com This color change can be easily measured using a spectrophotometer, allowing for both the qualitative confirmation of enzyme presence and the quantitative determination of its activity. dcfinechemicals.com

The use of chromogenic substrates simplifies enzyme assays, making them suitable for a wide array of applications, including clinical diagnostics, food industry quality control, and fundamental biochemical research. dcfinechemicals.com Common enzymes studied with these substrates include β-galactosidase, alkaline phosphatase, and various glycosidases. dcfinechemicals.com

Overview of p-Nitrophenyl alpha-D-Xylopyranoside's Role in Glycosidase Research

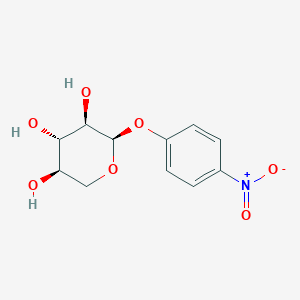

This compound (pNPX) is a specific chromogenic substrate used for the detection and characterization of α-xylosidases, a class of glycoside hydrolase enzymes. chemicalbook.commegazyme.com The compound consists of an alpha-D-xylopyranose unit linked to a p-nitrophenyl group. nih.gov

In the presence of an α-xylosidase, the glycosidic bond in pNPX is hydrolyzed, releasing D-xylose and p-nitrophenol. cymitquimica.comoiv.int While pNPX itself is colorless, the liberated p-nitrophenol imparts a yellow color in alkaline solutions, which can be quantified by measuring its absorbance at or around 400-420 nm. oiv.intnih.govjst.go.jp This colorimetric assay provides a reliable and straightforward method for measuring α-xylosidase activity. cymitquimica.com

This substrate is widely used in biochemical research for several purposes:

Enzyme Activity Assays: To determine the presence and quantify the activity of α-xylosidases in various biological samples.

Enzyme Purification and Characterization: To monitor enzyme activity during purification processes and to determine the optimal pH and temperature for enzyme function. nih.govfrontiersin.org

Kinetic Studies: To determine the kinetic parameters of α-xylosidases, such as the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. jst.go.jpnih.govnih.gov

Screening for Novel Enzymes: To screen microbial cultures or environmental samples for novel α-xylosidases with desired properties for industrial applications. nih.gov

The table below summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO₇ cymitquimica.comnih.gov |

| Molecular Weight | 271.22 g/mol nih.govsigmaaldrich.com |

| Appearance | White crystalline solid chemicalbook.com |

| Solubility | Soluble in methanol (B129727) (20 mg/mL) sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 10238-28-5 sigmaaldrich.comsigmaaldrich.com |

Detailed Research Findings

Numerous studies have utilized this compound to characterize α-xylosidases from various sources. The table below presents a selection of these findings, highlighting the diverse conditions under which these enzymes operate and their kinetic properties.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (U/mg or s⁻¹) |

| Penicillium piceum (PpBXL) | 4.0 | 70 | Not Reported | Not Reported |

| Caldicellulosiruptor saccharolyticus (CAX43) | 6.0 | 70 | Not Reported | Not Reported |

| Paenibacillus xylaniclasticus (PxXyl43A) | 7.1 | 54 | 1.2 | 2.8 s⁻¹ |

| Pseudozyma hubeiensis (PhXyl) | 4.5 | 65 | Not Reported | Not Reported |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-LMLFDSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907450 | |

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10238-28-5 | |

| Record name | p-Nitrophenyl α-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl alpha-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Considerations in the Application of P Nitrophenyl Alpha D Xylopyranoside

Principles of Colorimetric Detection in Enzymatic Assays Utilizing p-Nitrophenyl alpha-D-xylopyranoside

The utility of this compound as a substrate in enzymatic assays is rooted in its ability to produce a colored product upon hydrolysis medchemexpress.com. The core principle of this colorimetric detection lies in the enzymatic cleavage of the glycosidic bond in the pNPX molecule by an α-xylosidase. This reaction liberates two products: a xylose molecule and a p-nitrophenol (pNP) molecule.

Initially, both the substrate, this compound, and the immediate products of the enzymatic reaction are colorless. The key to the colorimetric assay is the subsequent ionization of the liberated p-nitrophenol under alkaline conditions. When the pH of the reaction mixture is raised, typically by the addition of a strong base like sodium carbonate or sodium hydroxide, the hydroxyl group of the p-nitrophenol molecule is deprotonated. This results in the formation of the p-nitrophenolate anion, which exhibits a distinct yellow color in solution.

The intensity of this yellow color is directly proportional to the concentration of the p-nitrophenolate anion, which, in turn, is stoichiometric to the amount of p-nitrophenol released by the enzymatic activity. This linear relationship between product concentration and color intensity allows for the quantification of the α-xylosidase activity. The chromogenic nature of this assay makes it a simple, yet robust, method for detecting and measuring the catalytic efficiency of these enzymes medchemexpress.com.

Spectrophotometric Quantification of Hydrolytic Products

The yellow-colored p-nitrophenolate anion, produced under alkaline conditions, has a maximum absorbance in the visible light spectrum, typically between 405 and 420 nanometers. This characteristic allows for its precise quantification using a spectrophotometer. The amount of light absorbed by the solution at this specific wavelength is directly related to the concentration of the p-nitrophenolate anion present, a principle governed by the Beer-Lambert law.

To accurately determine the concentration of the released p-nitrophenol, a standard curve must first be established. This is achieved by preparing a series of solutions with known concentrations of p-nitrophenol under the same alkaline conditions as the enzymatic assay. The absorbance of each of these standard solutions is then measured at the chosen wavelength (e.g., 410 nm), and the data are plotted with absorbance on the y-axis and concentration on the x-axis. The resulting linear graph serves as a calibration curve.

The absorbance of the samples from the enzymatic assay, after the reaction has been stopped with an alkaline solution, can then be measured. By comparing the absorbance values of the unknown samples to the standard curve, the precise concentration of p-nitrophenol produced during the enzymatic reaction can be determined. A crucial parameter in this calculation is the molar extinction coefficient of p-nitrophenol, which is a measure of how strongly it absorbs light at a particular wavelength. For p-nitrophenol at 405 nm, a commonly cited molar extinction coefficient is 18,000 M⁻¹cm⁻¹.

Spectrophotometric Parameters for p-Nitrophenol Quantification

| Parameter | Value/Range | Significance |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 405 - 420 nm | Wavelength at which the p-nitrophenolate anion exhibits the strongest absorbance, providing maximum sensitivity for detection. |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at 405 nm | A constant that relates the absorbance of a substance to its concentration, essential for calculating the amount of product formed based on the Beer-Lambert law. |

| Standard Curve | Linear plot of absorbance vs. known p-nitrophenol concentrations | A calibration tool required to accurately determine the concentration of p-nitrophenol in experimental samples from their absorbance readings. |

Standardization of Assay Conditions for this compound Hydrolysis

To ensure the accuracy, reproducibility, and comparability of results obtained from enzymatic assays using this compound, it is imperative to standardize the assay conditions. The catalytic activity of α-xylosidases is highly sensitive to various environmental factors, including pH, temperature, and the concentrations of both the enzyme and the substrate.

The pH of the reaction buffer significantly influences enzyme activity. Each α-xylosidase has a characteristic optimal pH at which it exhibits maximum catalytic efficiency. For instance, the α-xylosidase from Penicillium piceum has an optimal pH of 4.0, while the enzyme from Paenibacillus xylaniclasticus functions best at a pH of 7.1 jst.go.jpnih.gov. Therefore, it is crucial to determine and maintain the optimal pH for the specific enzyme being studied.

Temperature is another critical parameter that must be controlled. Enzyme activity generally increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. The optimal temperature for α-xylosidases can vary widely depending on the source organism. For example, a psychrophilic xylosidase may have an optimal temperature as low as 20°C, whereas a thermophilic enzyme could have an optimum of 70°C or higher nih.govnih.gov.

The concentrations of the enzyme and the substrate , pNPX, must also be carefully chosen. The enzyme concentration should be low enough to ensure that the reaction rate is linear over the chosen incubation time. The substrate concentration is ideally set at a level that saturates the enzyme, allowing for the determination of the maximum reaction velocity (Vmax). The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is a key indicator of the enzyme's affinity for the substrate. For the hydrolysis of pNPX, Km values for different α-xylosidases have been reported, such as 1.2 mM for the enzyme from Paenibacillus xylaniclasticus jst.go.jp.

Reported Optimal Conditions for this compound Hydrolysis by Various α-Xylosidases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km for pNPX (mM) |

|---|---|---|---|

| Penicillium piceum | 4.0 | 70 | - |

| Paenibacillus xylaniclasticus | 7.1 | 54 | 1.2 |

| Psychrophilic Xylosidase AX543 | 6.0 | 20 | - |

| Thermoanaerobacterium saccharolyticum β-xylosidase | 6.0 | - | ~0.1 (low concentration range) |

By carefully controlling these parameters, researchers can obtain reliable and meaningful data on the kinetics and activity of α-xylosidases using this compound as a substrate.

Enzyme Activity Determination and Characterization Using P Nitrophenyl Alpha D Xylopyranoside

Quantification of Alpha-Xylosidase Activity

p-Nitrophenyl alpha-D-xylopyranoside is a principal substrate for the quantification of α-xylosidase activity. megazyme.comsigmaaldrich.com The assay is based on a straightforward colorimetric method. The α-xylosidase enzyme catalyzes the hydrolysis of the glycosidic bond in this compound. cymitquimica.com This reaction releases D-xylose and p-nitrophenol. oiv.int While the substrate itself is colorless, the product, p-nitrophenol, develops an intense yellow color under alkaline conditions, which can be measured spectrophotometrically, typically at a wavelength of 400-410 nm. oiv.intscielo.sa.cr The intensity of the color is directly proportional to the amount of p-nitrophenol released, and thus to the activity of the α-xylosidase. dcfinechemicals.com

This method allows for the determination of key kinetic parameters of α-xylosidases. For instance, studies on α-D-xylosidases from different microbial sources, such as Aspergillus niger and Aspergillus flavus, have utilized this substrate to determine their Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). nih.govnih.gov These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Kinetic Parameters of α-Xylosidases with this compound

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| Aspergillus niger | 10.5 | 40.8 |

| Sweet almond β-glucosidase (for p-nitrophenyl-β-D-glucopyranoside) | 0.22 | 44.44 |

Data sourced from studies on purified enzymes. The data for sweet almond β-glucosidase is included for comparative purposes of a related glycosidase. nih.govresearchgate.net

Assessment of Glycoside Hydrolase Activity

This compound is a valuable tool for assessing the substrate specificity of various glycoside hydrolases (GHs). gbiosciences.comnih.gov Glycoside hydrolases are a large and diverse class of enzymes that cleave glycosidic bonds, and determining their precise substrate preferences is crucial for their classification and understanding their biological roles. nih.govnih.gov

While highly specific for α-xylosidases, this substrate is often used in panels of different p-nitrophenyl-glycosides to screen for and characterize the activity of newly discovered or uncharacterized glycoside hydrolases. nih.gov For example, a novel enzyme might be tested against a range of substrates like p-nitrophenyl-α-L-arabinofuranoside, p-nitrophenyl-β-D-glucopyranoside, and this compound to determine its primary activity. A lack of activity against this compound, while showing activity against other substrates, can help to rule out α-xylosidase activity and point towards a different enzymatic function. Conversely, specific hydrolysis of this compound is a strong indicator of α-xylosidase activity.

**Table 2: Substrate Specificity of a Novel Glycoside Hydrolase (CbE1Xyn43-l) from *Clostridium boliviensis***

| Substrate | Specific Activity (U/mg) |

|---|---|

| p-Nitrophenyl alpha-D-xylopyranoside | Not Detected |

| p-Nitrophenyl arabinofuranoside | Not Detected |

| p-Nitrophenyl glucopyranoside | Not Detected |

| p-Nitrophenyl galactopyranoside | Not Detected |

| p-Nitrophenyl mannopyranoside | Not Detected |

| p-Nitrophenyl xylobioside | 0.16 ± 0.02 |

This table demonstrates the use of this compound in a panel to determine the endo-xylanase activity of a specific glycoside hydrolase, which was inactive on the monosaccharide substrate but active on a disaccharide analog. nih.gov

Isolation and Purification of Enzymes using this compound as a Probe

During the multi-step process of isolating and purifying an enzyme from a crude biological extract, a reliable and rapid assay is essential to track the enzyme of interest. This compound serves as an excellent probe for this purpose in the purification of α-xylosidases. nih.gov

At each stage of purification, such as after each column chromatography step, fractions are collected and assayed for their ability to hydrolyze this compound. The activity measured is used to identify the fractions containing the highest concentration of the target enzyme. By calculating the specific activity (enzyme units per milligram of protein) at each step, researchers can assess the effectiveness of the purification protocol and determine the degree of purification achieved.

For example, in the purification of β-D-xylosidase exhibiting enzymes from Arabidopsis stem tissues, p-nitrophenyl-β-D-xylopyranoside was used to monitor the enzymatic activity throughout the purification process, which involved Concanavalin A affinity, cation exchange, and gel filtration chromatography. nih.gov This allowed for the successful isolation and subsequent characterization of the enzymes.

**Table 3: Purification of an α-D-Xylosidase from *Aspergillus niger***

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Purification (fold) | Yield (%) |

|---|---|---|---|---|---|

| Culture Filtrate | 15,000 | 810 | 0.054 | 1 | 100 |

| Ammonium Sulfate Precipitation | 3,200 | 720 | 0.225 | 4.2 | 88.9 |

| DEAE-Cellulose Chromatography | 250 | 550 | 2.2 | 40.7 | 67.9 |

| Sephadex G-100 Gel Filtration | 20 | 480 | 24 | 444 | 59.3 |

| QAE-Sephadex Chromatography | 1.5 | 435 | 290 | 5370 | 53.7 |

This table illustrates a hypothetical purification scheme where activity is monitored at each step using a p-nitrophenyl-based substrate assay, leading to a significant increase in specific activity and purification fold. The data is representative of typical enzyme purification protocols.

Kinetic Analysis of Enzymatic Hydrolysis of P Nitrophenyl Alpha D Xylopyranoside

Determination of Michaelis-Menten Kinetic Parameters (Vmax, Km)

The Michaelis-Menten model is crucial for understanding the relationship between the rate of an enzymatic reaction and the substrate concentration. The key parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), provide insights into the enzyme's catalytic efficiency and its affinity for the substrate.

For the hydrolysis of p-Nitrophenyl alpha-D-xylopyranoside by α-D-xylosidase, these parameters are determined by measuring the initial reaction rates at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation.

Studies on α-D-xylosidase from different sources have reported varying kinetic parameters for pNPX hydrolysis. For instance, an α-D-xylosidase I purified from Aspergillus niger exhibited an apparent Km of 10.5 mM and a Vmax of 40.8 µmol/min/mg of protein for this compound. nih.gov In another study, a β-glucosidase from Prunus dulcis (sweet almond) acting on p-nitrophenyl-β-D-glucopyranoside, a related substrate, showed a Km of 0.22 mM and a Vmax of 44.44 μmol/min/mg. researchgate.net These differences highlight the diversity in enzyme properties based on their origin.

The kinetic data can be represented in a table for clarity: Table 1: Michaelis-Menten Kinetic Parameters for p-Nitrophenyl Glycoside Hydrolysis

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Aspergillus niger (α-D-xylosidase I) | This compound | 10.5 | 40.8 |

This table presents a comparison of kinetic parameters from different enzymes acting on p-nitrophenyl glycosides.

Influence of pH on Enzyme Reaction Rates and this compound Hydrolysis

The pH of the reaction environment significantly impacts the rate of enzymatic hydrolysis of pNPX. Enzymes have an optimal pH range where their activity is maximal, and deviations from this range can lead to a decrease in reaction velocity. This is due to changes in the ionization state of amino acid residues in the active site and of the substrate itself.

For example, the α-D-xylosidase I from Aspergillus niger demonstrated its highest activity in a pH range of 2.5-3.0. nih.gov The enzyme maintained stability over a broader pH range of 3.0 to 7.0. nih.gov Similarly, studies on the hydrolysis of other p-nitrophenyl glycosides have shown distinct pH optima. For instance, the hydrolysis of cellobiose (B7769950) by a commercial enzyme preparation with β-1,4-glucosidase activity from Aspergillus niger was found to have an optimal pH of 4.3. nih.gov The investigation of pH effects is crucial for defining the ideal conditions for enzymatic assays and for understanding the enzyme's mechanism. The pH can influence both the binding of the substrate and the catalytic step of the reaction.

Table 2: Optimal pH for Enzymatic Hydrolysis of p-Nitrophenyl Glycosides

| Enzyme Source | Substrate | Optimal pH |

|---|---|---|

| Aspergillus niger (α-D-xylosidase I) | This compound | 2.5-3.0 |

This table illustrates the optimal pH conditions for different enzymes hydrolyzing glycosidic bonds.

Effect of Temperature on Enzyme Activity and Stability with this compound

Temperature is another critical factor that governs the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, up to an optimal temperature. primescholars.com Beyond this optimum, the enzyme's structure begins to denature, causing a rapid loss of activity. primescholars.comdergipark.org.tr

The α-D-xylosidase I from Aspergillus niger displayed its highest activity at a temperature of 45°C. nih.gov This enzyme also showed good thermal stability, remaining stable at temperatures up to 60°C. nih.gov The temperature profile of an enzyme is a key characteristic, influencing its potential applications in various industrial processes. The relationship between temperature and enzyme activity can be described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy. nih.gov

Table 3: Optimal Temperature for Enzymatic Hydrolysis of p-Nitrophenyl Glycosides

| Enzyme Source | Substrate | Optimal Temperature (°C) |

|---|---|---|

| Aspergillus niger (α-D-xylosidase I) | This compound | 45 |

This table shows the optimal temperatures for different enzymes acting on p-nitrophenyl glycosides.

Elucidation of Enzyme Inhibition Kinetics through this compound Substrate Assays

The use of pNPX as a substrate is also valuable for studying enzyme inhibition. Inhibitors are molecules that bind to an enzyme and decrease its activity. dergipark.org.tr Understanding inhibition kinetics is essential for elucidating enzyme mechanisms and for the development of specific inhibitors.

Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the reaction rates in the presence of varying concentrations of the substrate and the inhibitor. For example, in the case of a β-xylosidase from Bacillus pumilus, various monosaccharide derivatives were found to act as competitive inhibitors. nih.gov This suggests that these inhibitors compete with the substrate for binding to the active site of the enzyme. researchgate.net

In another study, the hydrolysis of p-nitrophenol-alpha-D-glucopyranoside by seminal plasma maltase was shown to be non-competitively inhibited by Tris(hydroxymethyl)aminomethane. nih.gov Furthermore, α-D-xylosidases from Aspergillus flavus have been shown to exhibit not only hydrolysis but also transferase activity at high concentrations of pNPX, forming larger oligosaccharides. nih.gov This self-inhibition or alternative reaction pathway at high substrate concentrations is an important aspect of the enzyme's kinetic behavior.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-nitrophenol |

| p-nitrophenyl-β-D-glucopyranoside |

| Cellobiose |

Substrate Specificity and Mechanistic Investigations Involving P Nitrophenyl Alpha D Xylopyranoside

Comparative Enzymatic Hydrolysis of p-Nitrophenyl alpha-D-Xylopyranoside and Related Glycosides

Studies comparing the enzymatic hydrolysis of this compound with other related p-nitrophenyl (pNP) glycosides reveal critical insights into the substrate preferences of various glycosidases. The structure of both the glycone (sugar) and aglycone (non-sugar) moieties, as well as the stereochemistry of the glycosidic linkage, significantly influences the rate of enzymatic cleavage.

For instance, α-D-xylosidases I and II from Aspergillus flavus MO-5 exhibit distinct transferase activities when acting on pNP-α-Xyl at high concentrations. While both enzymes primarily hydrolyze the substrate to xylose and p-nitrophenol at low concentrations, they also catalyze the formation of xylosyl-transferred products. α-D-xylosidase I primarily forms α-1,4 xylosyl linkages, whereas α-D-xylosidase II shows a capacity to form both α-1,3 and α-1,4 xylosyl linkages. nih.gov This contrasts with the hydrolytic activity of other glycosidases on their respective pNP substrates, such as α-glucosidases on p-nitrophenyl α-D-glucopyranoside or lysozyme (B549824) on p-nitrophenyl β-glycosides of N-acetylchitooligosaccharides, where the primary focus is often on simple hydrolysis rather than transglycosylation. caymanchem.comnih.gov

The importance of specific hydroxyl groups on the sugar ring is highlighted in studies using deoxy derivatives of pNP glycosides. Research on α-galactosidases from green coffee bean, Mortierella vinacea, and Aspergillus niger using deoxy-derivatives of p-nitrophenyl α-D-galactopyranoside showed that the absence of hydroxyl groups at certain positions (C-3 and C-4) could completely abolish enzymatic activity for some enzymes. nih.gov Similarly, studies on monomethyl derivatives of p-nitrophenyl α-D-gluco, galacto, and mannopyranosides demonstrated that methylation of specific hydroxyl groups, particularly at the C-2, C-3, and C-4 positions, often prevents hydrolysis by the corresponding α-glycosidases. capes.gov.br These findings underscore that while pNP-α-Xyl is a specific substrate for α-xylosidases, the recognition and catalytic machinery of glycosidases are highly tuned to the specific stereochemistry of the glycone portion of the substrate.

| Enzyme Source | Substrate | Key Findings | Reference |

| Aspergillus flavus MO-5 (α-D-xylosidase I & II) | This compound | At high concentrations, enzymes show transferase activity, forming new xylosidic linkages (α-1,4 for enzyme I; α-1,3 and α-1,4 for enzyme II). | nih.gov |

| Green Coffee Bean, Mortierella vinacea (α-galactosidases) | Deoxy derivatives of p-Nitrophenyl alpha-D-galactopyranoside | Hydrolysis is significantly reduced or abolished when hydroxyl groups at C-3 and C-4 are absent, indicating their essential role. | nih.gov |

| Rice (α-glucosidase), Aspergillus niger (α-galactosidase) | Monomethyl derivatives of p-Nitrophenyl α-D-gluco/galactopyranosides | No hydrolytic activity was observed against any of the four monomethylated substrates, highlighting strict substrate requirements. | capes.gov.br |

| Hen Egg-White Lysozyme | p-Nitrophenyl penta-N-acetyl-beta-chitopentaoside | The rate of hydrolysis was significantly faster compared to substrates with shorter sugar chains (tri- and tetra-N-acetyl-beta-chitotrioside). | nih.gov |

Analysis of Glycone and Aglycone Specificity of Glycosidases Towards Xylopyranosides

The specificity of glycoside hydrolases is determined by their interactions with both the glycone (sugar) and aglycone portions of the substrate. unrc.edu.ar While the glycone moiety is crucial for determining which class of glycosidase will act on the substrate (e.g., xylosidases for xylosides), the aglycone moiety plays a significant role in binding and catalytic efficiency. nih.gov

For α-xylosidases acting on pNP-α-Xyl, the p-nitrophenyl group serves as the aglycone. Studies on enzymes like the α-xylosidase (YicI) from Escherichia coli have explored aglycone specificity through transxylosylation reactions. By using α-xylosyl fluoride (B91410) as a donor and various sugars as acceptors (acting as aglycone substitutes), researchers can probe the structural requirements of the aglycone-binding site. unrc.edu.arnih.gov Such studies have shown that aldopyranosyl sugars with an equatorial hydroxyl group at the C-4 position, like glucose and mannose, are preferred acceptors, indicating that this feature is critical for binding at the aglycone site. nih.gov

The importance of the aglycone is a general feature of many glycosidases. For example, in maize β-glucosidase, the aglycone-binding pocket is formed by several aromatic amino acid residues (F198, F205, W378, and F466) that interact with the aglycone of the substrate through aromatic stacking and π-interactions. nih.gov While this specific example is for a β-glucosidase, it illustrates the principle that the binding of the non-sugar part is a key determinant of substrate specificity. The planar and hydrophobic nature of many aromatic aglycones, such as p-nitrophenol or flavonoids, is often favored by these enzymes. nih.govsemanticscholar.org Therefore, the p-nitrophenyl group in pNP-α-Xyl provides a suitable hydrophobic moiety that fits into the aglycone-binding site of α-xylosidases, facilitating efficient catalysis.

| Enzyme | Method of Analysis | Finding on Specificity | Reference |

| Escherichia coli α-xylosidase (YicI) | Transxylosylation with α-xylosyl fluoride and various sugar acceptors | Aglycone Specificity: Prefers acceptors with an equatorial 4-OH group, such as glucose and mannose. Glucose was the best acceptor. | nih.gov |

| Maize β-glucosidase (Glu1) | X-ray crystallography with substrate analogues | Aglycone Specificity: The aglycone binding pocket is formed by aromatic residues (F198, F205, W378, F466), indicating the importance of hydrophobic and stacking interactions. | nih.gov |

| General Glycosidases | Review of substrate preferences | Glycone Specificity: The sugar moiety is the primary determinant of which enzyme class will act. Aglycone Specificity: The aglycone is crucial for binding affinity and catalytic efficiency. | unrc.edu.arnih.gov |

Stereochemical Determinants of Enzyme-Substrate Recognition with this compound

Enzyme-substrate recognition is a highly specific process governed by the precise three-dimensional arrangement of atoms in both the substrate and the enzyme's active site. For pNP-α-Xyl, the stereochemistry of the xylopyranose ring and the α-anomeric linkage are critical for its recognition and subsequent hydrolysis by α-xylosidases.

The spatial orientation of the hydroxyl groups on the xylose ring is paramount. As demonstrated in studies with related glycosides, the removal or modification of a single hydroxyl group can drastically alter or eliminate enzymatic activity. For example, research on α-galactosidases showed that the hydroxyl groups at the C-3 and C-4 positions were essential for the substrate to be hydrolyzed by enzymes from green coffee bean and M. vinacea. nih.gov The enzyme from A. niger was even more stringent, requiring the hydroxyl groups at C-3, C-4, and C-6. nih.gov Although this study was on galactosides, the principle directly applies to xylosides. The specific pattern of hydrogen bond donors and acceptors presented by the hydroxyl groups of the xylose moiety in pNP-α-Xyl must complement the amino acid residues in the glycone-binding pocket of the α-xylosidase.

Furthermore, the stereochemistry of the aglycone's attachment to the sugar is crucial. The α-configuration of the glycosidic bond in pNP-α-Xyl is specifically recognized by α-xylosidases, while the corresponding β-anomer, p-nitrophenyl beta-D-xylopyranoside, is a substrate for β-xylosidases. chemsynlab.com Crystallographic studies of other glycosidases with their substrates reveal how the aglycone moiety's interaction with its binding pocket can influence the positioning of the glycone. nih.gov For an inhibitor of maize β-glucosidase, the aglycone pulled the sugar ring slightly out of its optimal position in the glycone-binding pocket, preventing hydrolysis. nih.gov This illustrates that a productive binding event requires a precise stereochemical fit of the entire substrate molecule within the enzyme's active site.

Unraveling Reaction Mechanisms through Deuterium Isotope Effects and pH-Rate Profiles

The reaction mechanism of glycosidases, including those that hydrolyze pNP-α-Xyl, can be elucidated using physical organic chemistry tools such as kinetic isotope effects and pH-rate profiles. These methods provide detailed information about the transition state of the reaction and the roles of catalytic amino acid residues.

The pH-rate profile, a plot of the reaction rate versus pH, reveals the ionization states of critical amino acid residues in the enzyme's active site. For many glycosidases, the profile is a bell-shaped curve, indicating the involvement of two residues—a general acid and a general base/nucleophile—that must be in specific protonation states for catalysis to occur. chemrxiv.orgnih.gov For example, studies on other glycosides show that at low pH, the general base is protonated and inactive, while at high pH, the general acid is deprotonated and inactive, leading to a decrease in the reaction rate on either side of an optimal pH. chemrxiv.org

| Mechanistic Probe | Principle | Information Gained for Glycosidase Mechanisms | Relevant Findings from Related Systems | Reference |

| pH-Rate Profile | Measures reaction rate as a function of pH. | Identifies catalytically important ionizable residues (e.g., Asp, Glu) and their required protonation states (pKa values). | The hydrolysis of p-nitrophenyl β-D-glucopyranoside shows distinct mechanistic regimes depending on pH, including specific acid catalysis and neighboring group participation. | chemrxiv.org |

| Deuterium Kinetic Isotope Effect (KIE) | Compares reaction rates of deuterated vs. non-deuterated substrates. | Probes the transition state structure. An α-deuterium KIE > 1 suggests an sp2-hybridized oxocarbenium-like transition state. A primary KIE can establish C-H bond cleavage as rate-limiting. | An α-deuterium KIE of 1.17 for 2-(p-nitrophenoxy)tetrahydropyran hydrolysis supports a dissociative mechanism. A KIE of ~3.5 for an LSD1 enzyme established C-H bond cleavage as rate-limiting. | nih.govrsc.org |

Synthetic Approaches for P Nitrophenyl Alpha D Xylopyranoside and Its Derivatives in Research

Chemical Synthesis Methodologies for p-Nitrophenyl alpha-D-Xylopyranoside

The chemical synthesis of p-nitrophenyl α-D-xylopyranoside, while not as commonly detailed in recent literature as its β-anomer, generally follows established glycosylation methods. These methods are designed to form a glycosidic bond between the anomeric carbon of a protected xylose derivative and the hydroxyl group of p-nitrophenol.

Classical approaches such as the Koenigs-Knorr or Helferich methods are often adapted for the synthesis of aryl glycosides. umich.edu These reactions typically involve the use of a glycosyl halide (e.g., acetobromoxylan) as the glycosyl donor and p-nitrophenol as the acceptor. The reaction is promoted by a heavy metal salt, such as silver carbonate or mercury(II) cyanide. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the sugar, the solvent, and the promoter used. To achieve the α-anomer, a non-participating protecting group at the C-2 position of the xylose donor is often employed to avoid the formation of a more stable 1,2-trans-glycoside (the β-anomer).

A general synthetic scheme would involve:

Protection of D-xylose: The hydroxyl groups of D-xylose are protected, typically by acetylation to form per-O-acetylated xylose.

Formation of Glycosyl Halide: The anomeric acetate (B1210297) is then converted to a glycosyl halide, for instance, by reaction with HBr in acetic acid to yield acetobromoxylan.

Glycosylation: The glycosyl halide is reacted with p-nitrophenol in the presence of a promoter. The conditions are optimized to favor the formation of the α-glycosidic linkage.

Deprotection: The protecting groups (e.g., acetyl groups) are removed, commonly by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), to yield the final p-nitrophenyl α-D-xylopyranoside.

The synthesis of the corresponding β-anomer has been described as a multi-step process commencing with D-xylose and p-nitrophenol, which includes the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride, followed by selective deprotection and subsequent reaction with p-nitrophenol. chemsynlab.com Similar strategies, with modifications to control the anomeric stereoselectivity, can be envisioned for the α-anomer.

| Reaction Step | Typical Reagents and Conditions | Purpose |

| Protection | Acetic anhydride, pyridine (B92270) or sodium acetate | Protects hydroxyl groups to prevent side reactions. |

| Glycosyl Halide Formation | HBr in acetic acid | Creates a reactive glycosyl donor. |

| Glycosylation | p-Nitrophenol, silver carbonate or mercury(II) cyanide | Forms the glycosidic bond. |

| Deprotection | Catalytic sodium methoxide in methanol | Removes protecting groups to yield the final product. |

Chemo-Enzymatic Strategies for Derivatization and Analogue Synthesis

Chemo-enzymatic methods combine the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce a wide array of derivatives and analogues of p-nitrophenyl α-D-xylopyranoside. These strategies are particularly valuable for introducing modifications at specific positions of the xylose ring or for synthesizing oligosaccharide derivatives.

Enzymatic Acylation and Deacetylation:

Lipases are frequently employed for the regioselective acylation and deacetylation of sugar derivatives in non-aqueous solvents. This approach has been successfully used for the preparation of various acetates of p-nitrophenyl β-D-xylopyranoside. nih.gov For instance, the use of lipase (B570770) PS-30 can yield specific di-O-acetates and mono-O-acetates, with the regioselectivity being influenced by the choice of organic solvent and the reaction time. nih.gov Similar strategies can be applied to the α-anomer to generate a library of regioselectively acetylated derivatives. These acetylated compounds are not only interesting in their own right but can also serve as intermediates for further chemical modifications.

Enzymatic Glycosylation (Transglycosylation):

Glycosidases, which normally hydrolyze glycosidic bonds, can be used in a "reverse" mode to synthesize larger oligosaccharides through transglycosylation. In this process, a glycosyl donor (like p-nitrophenyl α-D-xylopyranoside) is cleaved by the enzyme, and the resulting glycosyl-enzyme intermediate is intercepted by an acceptor molecule (which can be another sugar or the glycoside itself in a self-condensation reaction) to form a new glycosidic bond.

For example, β-xylosidases from Aureobasidium pullulans and Aspergillus niger have been used to catalyze the self-transfer reaction of p-nitrophenyl β-D-xylopyranoside to produce 4-nitrophenyl β-D-xylopyranosyl-(1→4)-β-D-xylopyranoside (a xylobioside derivative). researchgate.net This demonstrates the potential of using xylosidases to synthesize oligosaccharide derivatives of p-nitrophenyl xylopyranosides. Similarly, β-galactosidases have been utilized for the regioselective synthesis of p-nitrophenyl glycosides of disaccharides. nih.gov The choice of enzyme is critical as it dictates the regioselectivity of the newly formed linkage.

| Enzyme Class | Application | Example of Derivative | Reference |

| Lipases | Regioselective acylation/deacetylation | Mono- and di-O-acetates of p-nitrophenyl β-D-xylopyranoside | nih.gov |

| β-Xylosidases | Transglycosylation (self-condensation) | 4-Nitrophenyl β-D-xylobioside | researchgate.net |

| β-Galactosidases | Transglycosylation | p-Nitrophenyl β-D-galactopyranosyl-disaccharides | nih.gov |

Preparation of Regioselectively Modified Xylopyranoside Derivatives for Specific Studies

The synthesis of regioselectively modified derivatives of p-nitrophenyl α-D-xylopyranoside is essential for creating specific substrates to probe the active sites and mechanisms of various enzymes, such as esterases and glycosidases.

A notable example is the preparation of regioselectively feruloylated p-nitrophenyl β-D-xylopyranosides . nih.gov These compounds serve as valuable substrates for studying the specificity of feruloyl esterases, enzymes involved in the degradation of plant cell wall hemicellulose. The synthesis involved a chemo-enzymatic approach where enzymatically prepared di-O-acetates of p-nitrophenyl β-D-xylopyranoside were further acylated with 4-O-acetylferuloyl chloride, followed by deacetylation. nih.gov This multi-step process allows for the precise placement of the feruloyl group on the xylose ring.

The study also explored alternative acylation methods, such as using zinc oxide as a mild catalyst, and investigated the challenges of acetyl and feruloyl group migration during the synthesis. nih.gov Such studies highlight the complexities of regioselective modifications and the need for carefully controlled reaction conditions.

Another important area is the synthesis of partially acetylated derivatives. Lipase-catalyzed regioselective acetylation of alkyl β-D-xylopyranosides has been shown to be highly dependent on the aglycone structure and the solvent. acs.orgresearchgate.net For instance, the acetylation of methyl β-D-xylopyranoside in acetonitrile (B52724) yielded the 3,4-diacetate exclusively, while the reaction of octyl β-D-xylopyranoside gave a mixture of 2,4- and 3,4-diacetates. researchgate.net These regioselectively acetylated xylopyranosides can then be used in the synthesis of more complex oligosaccharides.

The synthesis of nitrophenyl β-glycosides of xylo-oligosaccharides (dp 2-4) has also been achieved through N-iodosuccinimide-silver triflate-promoted condensation, using protected xylo-oligosaccharide donors and p-nitrophenyl xylose acceptors. capes.gov.br These longer-chain substrates are invaluable for studying the subsite mapping and action patterns of endo-xylanases.

| Modification | Derivative Synthesized | Application | Reference |

| Feruloylation | Regioselectively feruloylated p-nitrophenyl β-D-xylopyranosides | Substrates for feruloyl esterase specificity studies. | nih.gov |

| Acetylation | Regioselectively acetylated alkyl β-D-xylopyranosides | Intermediates for oligosaccharide synthesis. | acs.orgresearchgate.net |

| Oligosaccharide Extension | p-Nitrophenyl β-glycosides of xylo-oligosaccharides (dp 2-4) | Substrates for endo-xylanase characterization. | capes.gov.br |

Broader Research Applications of P Nitrophenyl Alpha D Xylopyranoside in Glycoscience and Biochemistry

Investigation of Carbohydrate Metabolism Pathways

p-Nitrophenyl alpha-D-xylopyranoside is instrumental in studying the metabolic pathways involving xylose-containing oligosaccharides and polysaccharides. Xylans are major components of hemicellulose in plant cell walls, and their degradation is a key process in carbon cycling and biomass utilization. The enzymes responsible for cleaving xylose units from these complex carbohydrates are known as xylosidases.

Researchers utilize pNP-α-Xyl as a specific substrate to detect and quantify the activity of α-xylosidases in various biological systems, including microorganisms, plants, and animals. By measuring the rate of p-nitrophenol release, scientists can:

Identify organisms that produce α-xylosidases.

Study the regulation of genes encoding these enzymes under different metabolic conditions.

Characterize the enzymatic properties, such as optimal pH and temperature, which provides insight into their physiological roles.

For instance, the presence and activity level of α-xylosidases, assayed using pNP-α-Xyl, can indicate the capacity of a microorganism to break down hemicellulose, a crucial step in the bioconversion of lignocellulosic biomass into biofuels and other valuable chemicals.

Studies on Glycosylation Reactions and Glycoconjugate Biosynthesis

While pNP-α-Xyl is primarily used to assay hydrolytic (degradative) activity, it also serves as a tool to investigate the reverse reaction: transglycosylation. Glycosidases can, under certain conditions, catalyze the transfer of a sugar moiety from a donor to an acceptor molecule, forming a new glycosidic bond. This process is a form of glycosylation.

Using pNP-α-Xyl as a xylosyl donor, researchers can explore the transglycosylation potential of various α-xylosidases. The enzyme may transfer the xylose unit to another sugar molecule or even to another pNP-α-Xyl molecule, creating short xylo-oligosaccharides. These studies are significant for:

Understanding the catalytic mechanism of glycosidases, revealing their potential dual function in both synthesis and degradation.

The enzymatic synthesis of specific oligosaccharides and glycoconjugates which can be challenging to produce through chemical methods.

It is important to distinguish the applications of the alpha-anomer from its beta-anomer, p-Nitrophenyl beta-D-xylopyranoside. The latter is widely used to study the biosynthesis of proteoglycans and glycosaminoglycans (GAGs), as it can prime the formation of GAG chains. mdpi.comnih.govnih.gov In contrast, the utility of the alpha-anomer in this specific area is less direct, primarily serving as a substrate to characterize the enzymes that process xylose-containing glycoconjugates. mdpi.com

Role in Screening for Glycosidase Modulators and Inhibitors

The straightforward and sensitive colorimetric assay associated with this compound makes it an excellent tool for high-throughput screening (HTS) of potential glycosidase inhibitors. medchemexpress.com Glycosidase inhibitors are of significant interest in medicine for the treatment of diseases such as diabetes, viral infections, and cancer.

The screening process typically involves:

An α-xylosidase enzyme is incubated with a library of test compounds in a multi-well plate format.

pNP-α-Xyl is added to the mixture.

After a set incubation period, the reaction is stopped, and the absorbance is measured at a wavelength corresponding to the peak absorbance of p-nitrophenol (typically around 405 nm).

A compound that inhibits the α-xylosidase will prevent or reduce the cleavage of pNP-α-Xyl, resulting in a lower absorbance reading compared to a control reaction without the inhibitor. This method allows for the rapid testing of thousands of compounds to identify potential drug leads. The analogous substrate, p-nitrophenyl-α-D-glucopyranoside, is widely used in similar assays to screen for α-glucosidase inhibitors for managing diabetes. researchgate.netnih.gov

Table 1: Example Data from a High-Throughput Screening Assay for α-Xylosidase Inhibitors

| Compound ID | Concentration (µM) | Absorbance (405 nm) | % Inhibition |

|---|---|---|---|

| Control (No Inhibitor) | - | 1.250 | 0% |

| Test Compound A | 10 | 1.125 | 10% |

| Test Compound B | 10 | 0.188 | 85% |

| Test Compound C | 10 | 0.625 | 50% |

Contribution to Structural Biology of Glycosyltransferases and Glycosidases

This compound plays a crucial role in the functional characterization of glycosidases, which is essential for interpreting structural data. While X-ray crystallography and other techniques can reveal the three-dimensional structure of an enzyme, understanding how that structure relates to its function requires kinetic analysis.

By using pNP-α-Xyl, researchers can determine key kinetic parameters of an α-xylosidase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov

Km: Represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the affinity of the enzyme for the substrate.

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

These kinetic data are vital for:

Validating structural models: Confirming that the enzyme is active and that its behavior is consistent with the observed structure.

Probing the active site: By introducing mutations into the enzyme's active site and measuring the resulting changes in Km and Vmax with pNP-α-Xyl, scientists can identify key amino acid residues involved in substrate binding and catalysis.

Mechanism studies: The kinetics of the reaction with pNP-α-Xyl can help elucidate the enzyme's catalytic mechanism. For example, some enzymes exhibit non-Michaelis-Menten kinetics, which can suggest complex interactions with the substrate. nih.gov

In essence, while pNP-α-Xyl itself may not always be used for co-crystallization with the enzyme, the functional data derived from its use are indispensable for a comprehensive understanding of the structure-function relationship of glycosidases.

Q & A

Basic Questions

Q. How is p-Nitrophenyl alpha-D-xylopyranoside used to determine α-xylosidase activity in enzyme assays?

- Methodological Answer : The compound serves as a chromogenic substrate, where enzymatic hydrolysis releases p-nitrophenol, detectable at 405 nm. To standardize assays:

Prepare a reaction buffer (e.g., citrate-phosphate, pH 4.5–5.5) and pre-incubate enzyme samples.

Add substrate (final concentration 1–5 mM) and incubate at 37°C for 10–30 min.

Stop the reaction with a basic solution (e.g., 0.1 M Na₂CO₃) to stabilize the chromophore.

Quantify absorbance and calculate activity using a molar extinction coefficient of 18,300 M⁻¹cm⁻¹ for p-nitrophenol .

Q. What are the optimal storage and preparation conditions for p-Nitrophenyl alpha-D-xylopyranoside solutions?

- Methodological Answer :

- Storage : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Reconstituted solutions in water or buffer should be aliquoted and stored at –20°C for ≤1 month .

- Solubility : Dissolve in distilled water (up to 10 mM) or buffer (e.g., 50 mM acetate, pH 5.0). Vortex and warm to 37°C if necessary to aid dissolution .

Advanced Research Questions

Q. How can discrepancies in reported Km values for α-xylosidase using p-Nitrophenyl alpha-D-xylopyranoside be resolved?

- Methodological Answer : Discrepancies often arise from:

- Enzyme source : Microbial vs. plant α-xylosidases may exhibit divergent substrate affinities.

- Buffer conditions : pH optima vary (e.g., fungal enzymes prefer pH 3.5–4.5, while bacterial enzymes favor pH 5.0–6.0).

- Temperature : Ensure consistent incubation temperatures (e.g., 30°C vs. 37°C).

- Validation : Include a positive control (e.g., p-Nitrophenyl beta-D-xylopyranoside for β-xylosidases) and validate kinetic parameters via Lineweaver-Burk plots .

Q. What quality control measures ensure substrate purity for reproducible kinetic assays?

- Methodological Answer :

- HPLC Analysis : Verify purity (>98%) using reverse-phase chromatography with UV detection at 300 nm.

- TLC Validation : Confirm a single spot on silica gel plates (mobile phase: chloroform/methanol/water 65:25:4).

- Impurity Screening : Test for heavy metals (<20 ppm) and residual solvents via ICP-MS or GC-MS .

Q. How does p-Nitrophenyl alpha-D-xylopyranoside compare to other substrates for assessing β-xylosidase specificity?

- Methodological Answer :

- Specificity : Unlike β-xylosidase substrates (e.g., p-Nitrophenyl beta-D-xylopyranoside), the alpha-anomer is selective for α-xylosidases.

- Kinetic Efficiency : Compare kcat/Km values across substrates. For example, p-Nitrophenyl alpha-D-glucopyranoside may exhibit lower specificity due to steric clashes in the active site.

- Structural Insights : Use molecular docking to analyze hydrogen bonding between the xylopyranosyl moiety and enzyme catalytic residues .

Q. How to design experiments using p-Nitrophenyl alpha-D-xylopyranoside in complex biological mixtures (e.g., plant extracts)?

- Methodological Answer :

Inhibition Controls : Add specific inhibitors (e.g., 1-deoxynojirimycin for glycosidases) to distinguish target enzyme activity.

Matrix Effects : Pre-treat samples with dialysis or size-exclusion chromatography to remove interfering compounds.

Time-Course Analysis : Monitor linearity of product formation (≤20% substrate depletion) to avoid non-steady-state kinetics .

Data Analysis and Optimization

Q. How to optimize reaction conditions for high-throughput screening of α-xylosidase inhibitors?

- Methodological Answer :

- Microplate Format : Use 96-well plates with a final reaction volume of 100 µL.

- Stop Solution : 0.1 M Na₂CO₃ to simultaneously halt the reaction and enhance chromophore intensity.

- Z’-Factor Validation : Ensure a Z’ > 0.5 by comparing positive (no inhibitor) and negative (no enzyme) controls .

Q. What are the limitations of using p-Nitrophenyl alpha-D-xylopyranoside in studying transxylosylation activity?

- Methodological Answer :

- Product Detection : The assay only detects hydrolytic activity. To study transxylosylation, supplement with acceptor molecules (e.g., xylooligosaccharides) and analyze products via HPAEC-PAD or MALDI-TOF.

- Competitive Inhibition : High substrate concentrations may favor hydrolysis over transfer reactions. Optimize substrate/acceptor ratios empirically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.